molecular formula C22H20ClN5O2S B2463035 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1040643-63-7

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2463035
CAS No.: 1040643-63-7
M. Wt: 453.95
InChI Key: AFYHCTNAGITSNM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazin-3-one core. Key structural elements include:

  • Sulfanyl substituent: A 6-[(4-chlorophenyl)methyl]sulfanyl group, which enhances lipophilicity and may influence target binding .
  • Acetamide side chain: The N-(3,4-dimethylphenyl)acetamide moiety introduces steric bulk and modulates solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-14-3-8-18(11-15(14)2)24-20(29)12-27-22(30)28-19(25-27)9-10-21(26-28)31-13-16-4-6-17(23)7-5-16/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYHCTNAGITSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions typically involve acid catalysis. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group (-N-(3,4-dimethylphenyl)acetamide) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

Reaction ConditionsReactants/CatalystsProductsMonitoring Method
Acidic (HCl, H₂O, reflux)Hydrochloric acid2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H- triazolo[4,3-b]pyridazin-2-yl)acetic acid + 3,4-dimethylanilineHPLC
Basic (NaOH, ethanol, Δ)Sodium hydroxideSodium salt of the carboxylic acid + 3,4-dimethylanilineTLC

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction conditions.

Oxidizing AgentConditionsProductsSelectivity
H₂O₂ (30%)RT, 12 hoursSulfoxide derivativeModerate
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°CSulfone derivativeHigh

Triazolopyridazine Core Reactivity

The triazolopyridazine system may participate in cycloaddition or substitution reactions due to its electron-deficient heteroaromatic nature.

Reaction TypeReagentsProductsNotes
Nucleophilic substitutionGrignard reagents (e.g., CH₃MgBr)Alkylated triazolopyridazine derivativesRequires anhydrous conditions
CycloadditionAlkynes (e.g., HC≡CPh)Fused bicyclic adductsCatalyzed by Cu(I)

Functionalization of the Chlorophenyl Group

The 4-chlorophenyl substituent can undergo electrophilic aromatic substitution (EAS) or coupling reactions.

ReactionConditionsProductsYield
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives60–75%
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-chlorophenyl analogRequires regioselective control

Reduction of the Triazole Ring

Catalytic hydrogenation may reduce the triazole ring, altering its aromaticity and biological activity.

Reducing AgentConditionsProductsOutcome
H₂ (1 atm), Pd/CEthanol, RTPartially saturated triazolopyridazineLoss of planar structure

Interactions with Biological Targets

While not a classical chemical reaction, the compound’s interactions with enzymes (e.g., kinases) involve covalent or non-covalent binding:

TargetInteraction TypeFunctional Groups InvolvedReference
ATP-binding pocketsHydrogen bondingTriazolopyridazine N-atoms, acetamide carbonylPredicted
Cysteine residuesDisulfide exchangeSulfanyl groupHypothesized

Stability Under Physiological Conditions

Degradation pathways in aqueous environments:

ConditionObserved DegradationHalf-LifePrimary Products
pH 7.4, 37°CHydrolysis of acetamide~8 hoursCarboxylic acid analog
UV exposure (λ = 254 nm)Photooxidation of sulfanyl<30 minutesSulfoxide derivative

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that derivatives of similar triazole and pyridazine compounds exhibit significant antibacterial and antifungal activities. This positions the compound as a candidate for further exploration in the development of new antimicrobial agents .
  • Anticancer Properties : Preliminary studies indicate that compounds with triazole and pyridazine structures may exhibit anticancer activity by interfering with cellular signaling pathways. The mechanism may involve the inhibition of specific enzymes or modulation of receptor activity .
  • Inflammation Modulation : Similar compounds have been shown to act as inhibitors of inflammatory pathways, suggesting that this compound could also have therapeutic effects in conditions characterized by inflammation .

Organic Synthesis

  • Building Block for Complex Molecules : The compound can serve as a versatile building block in organic synthesis due to its functional groups. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield a range of derivatives with potentially enhanced biological activities .
  • Catalytic Applications : The unique structure may allow the compound to act as a catalyst in certain organic reactions, facilitating the synthesis of more complex molecules with high specificity and efficiency.

Case Study 1: Antimicrobial Activity

Research conducted on structurally similar triazole derivatives demonstrated significant efficacy against various bacterial strains. For instance, compounds were tested against Candida albicans and exhibited minimal inhibitory concentration (MIC) values lower than standard treatments like fluconazole, indicating potential superiority in antifungal activity .

Case Study 2: Anticancer Research

In silico studies have suggested that derivatives similar to this compound interact effectively with targets involved in cancer progression. Molecular docking studies revealed promising binding affinities to key proteins associated with tumor growth, warranting further experimental validation .

Mechanism of Action

The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl Position : Position 6 (target) vs. 8 () affects steric accessibility and binding pocket compatibility .
  • Acetamide Substituents : Bulky aryl groups (e.g., 3,4-dimethylphenyl vs. 2,5-dimethylphenyl) influence solubility and target selectivity .

Substituent Effects on Bioactivity and Binding

Sulfanyl Group Modifications

  • 4-Chlorobenzylsulfanyl (Target) : Enhances lipophilicity (ClogP ~3.5 estimated) and may promote hydrophobic interactions with target proteins .

Acetamide Aryl Groups

  • 2,4,6-Trichlorophenyl (): Electron-withdrawing Cl atoms increase acidity of the acetamide NH, enhancing hydrogen-bond donor capacity .

Computational Similarity Analysis

  • Tanimoto Coefficients : The target compound shares >70% similarity with and compounds based on Morgan fingerprints (radius = 2), suggesting overlapping bioactivity profiles .
  • Murcko Scaffolds : Shared triazolo-heterocycle scaffolds group these compounds into clusters with predicted similar modes of action .

Biological Activity

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. Its unique structure includes a triazolo-pyridazine core and various functional groups, which suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a sulfanyl moiety, contributing to its chemical reactivity and biological potential. The IUPAC name is this compound. Its molecular formula is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : The compound could interact with cell surface receptors, altering cellular signaling pathways.
  • Gene Expression Regulation : It may influence transcription and translation processes affecting protein synthesis and cellular functions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various triazolo-pyridazine derivatives against cancer cell lines (A549, MCF-7, HeLa), revealing that some compounds showed moderate to high cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are key players in inflammatory responses. Recent studies have highlighted the potential of similar compounds to reduce inflammation without significant ulcerogenic effects .

Study on Cytotoxicity

In a comparative study of triazolo-pyridazine derivatives, one compound demonstrated an IC50 value of 0.090 μM against c-Met kinase—an important target in cancer therapy—showing comparable efficacy to established drugs like Foretinib . This suggests that the compound could be a promising candidate for further development in anticancer therapies.

In Vivo Studies

In vivo evaluations have shown that related compounds can significantly inhibit tumor growth in animal models while exhibiting minimal toxicity to normal cells. This highlights the therapeutic potential of these triazolopyridazine derivatives in clinical applications .

Data Table: Biological Activity Overview

Activity TypeAssessed CompoundIC50 Value (μM)Reference
Anticancer (A549)Similar Derivative1.06
Anticancer (MCF-7)Similar Derivative1.23
Anticancer (HeLa)Similar Derivative2.73
COX-II InhibitionRelated Compound0.090

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

The synthesis involves sequential coupling of pyridazinyl and triazolo intermediates with sulfanyl acetamide groups. Key steps include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility .
  • Catalysts : Employ palladium catalysts for Suzuki-Miyaura couplings of aryl groups .
  • Purification : Monitor reaction progress via TLC and use preparative HPLC for final purification (>95% purity) .

Q. Which analytical techniques are essential for confirming structural integrity during synthesis?

  • NMR spectroscopy : 1H/13C NMR verifies substituent positions and confirms amide bond formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths/angles in crystalline intermediates .
  • HPLC : Ensures purity (>98%) and stability under storage conditions .

Q. How does pH influence the stability of this compound during in vitro assays?

  • Acidic conditions (pH < 3) : Hydrolysis of the acetamide group occurs, requiring buffers like phosphate (pH 7.4) for biological studies .
  • Basic conditions (pH > 9) : Sulfanyl bonds may oxidize; use antioxidants (e.g., ascorbic acid) in storage .

Q. What reaction mechanisms govern the compound’s interactions with nucleophiles or electrophiles?

  • Nucleophilic substitution : The sulfanyl group reacts with alkyl halides (e.g., methyl iodide) to form thioethers .
  • Electrophilic aromatic substitution : Chlorophenyl groups undergo nitration at the para position under HNO3/H2SO4 .
  • Amide hydrolysis : Catalyzed by strong acids/bases; monitor via IR spectroscopy for C=O bond cleavage .

Q. How are intermediates characterized to ensure synthetic fidelity?

  • Step-wise isolation : Use column chromatography after each coupling step .
  • Melting point analysis : Compare observed values with literature data for intermediates .
  • FTIR : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution at the sulfanyl and triazolo moieties, predicting sites for metabolic oxidation .
  • Molecular docking : Simulate binding affinities to kinases (e.g., EGFR) using AutoDock Vina .
  • MD simulations : Assess stability in lipid bilayers to estimate membrane permeability .

Q. How should discrepancies in biological activity data across assays be resolved?

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for DMSO concentrations (<0.1%) .
  • Dose-response curves : Compare IC50 values under varied pH/temperature to identify assay-specific artifacts .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) .

Q. What structural modifications enhance pharmacokinetic properties while retaining activity?

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl to improve metabolic stability .
  • PEGylation : Attach polyethylene glycol to the acetamide nitrogen to increase solubility .
  • Prodrug design : Mask the sulfanyl group as a disulfide for targeted release in reducing environments .

Q. What methodologies elucidate metabolic pathways in hepatic microsomes?

  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C-6 of pyridazine) .
  • CYP450 inhibition assays : Use recombinant enzymes (CYP3A4, CYP2D6) to map primary metabolic routes .
  • Stable isotope labeling : Track 13C-labeled compound in rat plasma to quantify clearance rates .

Q. How does the compound’s reactivity compare to structural analogs in catalytic systems?

Analog Modification Reactivity Difference Reference
Replacement of 4-chlorophenyl with 4-methoxyphenylIncreased electron density reduces oxidation susceptibility
Substitution of triazolo with imidazolo ringLower binding affinity to ATP pockets due to steric hindrance
Addition of methyl group at pyridazine C-7Enhanced thermal stability (ΔT_m = +15°C)

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